REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15]([OH:17])=O)=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.C(Cl)(=O)C(Cl)=O.[NH:26]1[CH2:34][CH2:33][CH:29]([C:30]([NH2:32])=[O:31])[CH2:28][CH2:27]1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C)C=O.ClCCl>[F:18][C:2]([F:1])([F:19])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([N:26]2[CH2:34][CH2:33][CH:29]([C:30]([NH2:32])=[O:31])[CH2:28][CH2:27]2)=[O:17])=[CH:7][CH:8]=1 |f:4.5|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
9.57 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)N)CC1
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed at 0° C.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
placed at 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic phase is washed with 1M sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The crude product is dispersed in diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1=C(C=CC=C1)C(=O)N1CCC(CC1)C(=O)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.09 g | |
YIELD: PERCENTYIELD | 79.6% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |